

(Cyclohexanecarbonyl)-L-leucine: A Technical Review of a Novel Leucine Derivative

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Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

Cat. No.: B2872877

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Disclaimer: Publicly available research specifically investigating the biological activity, mechanism of action, and therapeutic potential of **(Cyclohexanecarbonyl)-L-leucine** is exceedingly scarce. This technical guide, therefore, provides a comprehensive overview based on the well-established research of its parent compound, L-leucine, and general principles of N-acylated amino acids. The experimental protocols and potential mechanisms of action described herein are extrapolated from studies on L-leucine and are intended to serve as a foundational resource for future investigation of **(Cyclohexanecarbonyl)-L-leucine**.

Introduction to (Cyclohexanecarbonyl)-L-leucine

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While its specific biological functions are yet to be elucidated, its structural similarity to L-leucine suggests potential interactions with biological pathways regulated by this key amino acid. N-acylated amino acids, as a class, have been shown to possess a wide range of biological activities, including roles in cell signaling and metabolic regulation.^{[1][2]}

Chemical Properties:

Property	Value
CAS Number	157116-68-2
Molecular Formula	C ₁₃ H ₂₃ NO ₃
Molecular Weight	241.33 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Expected to be soluble in organic solvents

Proposed Synthesis of (Cyclohexanecarbonyl)-L-leucine

A plausible method for the synthesis of **(Cyclohexanecarbonyl)-L-leucine** is the N-acylation of L-leucine using cyclohexanecarbonyl chloride under basic conditions. This is a standard method for the formation of an amide bond between an amino acid and an acyl chloride.^{[3][4]}

Experimental Protocol: N-Acylation of L-leucine

Materials:

- L-leucine
- Cyclohexanecarbonyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), 1M
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware

- Magnetic stirrer

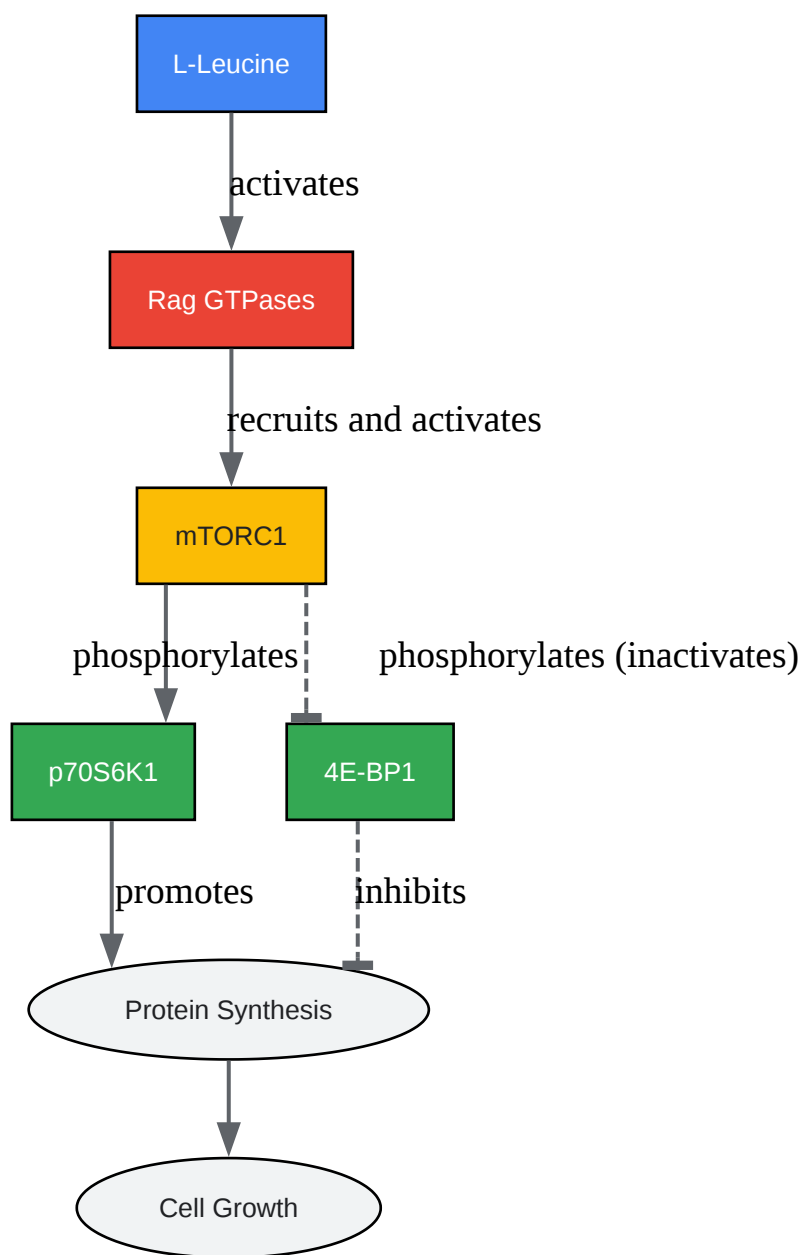
Procedure:

- Dissolution of L-leucine: Dissolve L-leucine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.
- Acylation: To the cooled solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Work-up:
 - Separate the organic and aqueous layers.
 - Wash the organic layer with 1M HCl, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purification: The crude **(Cyclohexanecarbonyl)-L-leucine** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Mechanism of Action: The L-leucine mTOR Signaling Pathway

L-leucine is a critical regulator of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.^{[5][6][7]} It is highly probable that **(Cyclohexanecarbonyl)-L-leucine**, as a derivative, may modulate this pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability, and its activation by

leucine leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth.[8]



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Figure 1: Simplified L-leucine mediated mTORC1 signaling pathway.

Quantitative Data from L-leucine Clinical Trials

Numerous clinical trials have investigated the effects of L-leucine supplementation, particularly in the context of age-related muscle loss (sarcopenia).[9][10][11][12][13] The data from these studies can inform the design of future trials for **(Cyclohexanecarbonyl)-L-leucine**.

Table 1: Summary of L-leucine Supplementation in Sarcopenia Clinical Trials

Study Population	Leucine Dosage	Duration	Key Outcomes	Reference
Institutionalized older adults (≥65 years)	6 g/day	13 weeks	Improved functional performance (walking time) and lean mass index.	[9][11]
Community-dwelling older adults	1.2 g to 6 g/day	Varied	Generally well-tolerated and associated with improvements in lean muscle mass.	[12]
Sarcopenic older adults	Meta-analysis	Varied	Trends toward improved skeletal muscle strength, quality, and physical performance.	[13]
Institutionalized elderly individuals	6 g/day	13 weeks	Improved performance in sarcopenic individuals.	[10]

Experimental Protocols for a Novel Leucine Derivative

To characterize the biological activity of **(Cyclohexanecarbonyl)-L-leucine**, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on established methods for studying L-leucine.

In Vitro Muscle Protein Synthesis Assay

This protocol describes a method to assess the direct effect of a compound on muscle protein synthesis in a cell culture model.^{[14][15][16]}

Cell Line: C2C12 myotubes (differentiated mouse myoblasts)

Materials:

- Differentiated C2C12 myotubes
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- **(Cyclohexanecarbonyl)-L-leucine** stock solution
- L-[³H]-phenylalanine (or other radiolabeled amino acid)
- Trichloroacetic acid (TCA)
- Sodium hydroxide (NaOH)
- Scintillation counter

Procedure:

- Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.
- Treatment: Treat differentiated myotubes with varying concentrations of **(Cyclohexanecarbonyl)-L-leucine** for a specified period (e.g., 2-4 hours). Include a vehicle control and a positive control (L-leucine).

- Radiolabeling: Add L-[³H]-phenylalanine to the culture medium and incubate for the final 30-60 minutes of the treatment period.
- Protein Precipitation:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells and precipitate the protein using ice-cold 10% TCA.
 - Wash the protein pellet with TCA to remove unincorporated radiolabel.
- Quantification:
 - Dissolve the protein pellet in 0.1M NaOH.
 - Measure the radioactivity of an aliquot of the dissolved protein using a scintillation counter.
 - Determine the total protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).
- Data Analysis: Express muscle protein synthesis as the amount of incorporated radiolabel per microgram of protein per hour.

Clinical Trial Protocol for Sarcopenia

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy of **(Cyclohexanecarbonyl)-L-leucine** in older adults with sarcopenia, based on previous L-leucine studies.^{[9][11]}

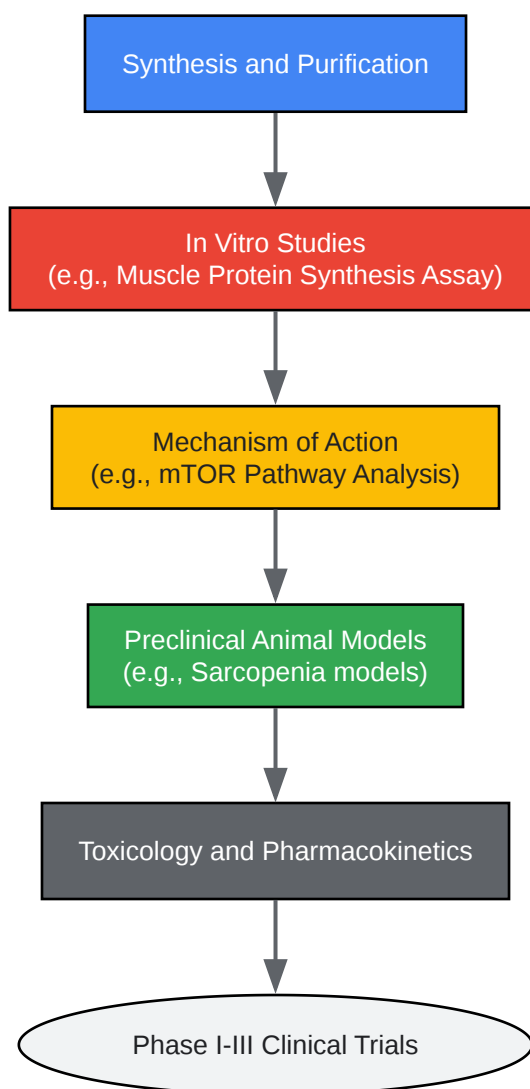
Study Design:

- Participants: Older adults (≥65 years) diagnosed with sarcopenia.
- Intervention: Oral administration of **(Cyclohexanecarbonyl)-L-leucine** (dosage to be determined by preclinical studies) or a placebo daily for 12 weeks.
- Primary Outcome Measures:
 - Change in appendicular lean mass (measured by DXA).

- Change in handgrip strength.
- Change in physical performance (e.g., short physical performance battery, gait speed).
- Secondary Outcome Measures:
 - Changes in markers of muscle protein synthesis and breakdown.
 - Safety and tolerability of the intervention.

Proposed Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel leucine derivative like **(Cyclohexanecarbonyl)-L-leucine**.



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Figure 2: Proposed experimental workflow for a novel leucine derivative.

Conclusion and Future Directions

(Cyclohexanecarbonyl)-L-leucine is a structurally interesting derivative of L-leucine with currently uncharacterized biological activity. Based on the extensive research on L-leucine, it is plausible that this compound could modulate the mTOR signaling pathway and thereby influence muscle protein synthesis.

Future research should focus on:

- Confirmation of Synthesis and Characterization: Detailed analytical characterization of synthesized **(Cyclohexanecarbonyl)-L-leucine**.
- In Vitro Screening: Systematic evaluation of its effects on muscle cells, including protein synthesis, cell proliferation, and activation of the mTOR pathway.
- Pharmacokinetic and Pharmacodynamic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in preclinical models.
- Efficacy in Animal Models: Investigation of its potential therapeutic benefits in animal models of muscle wasting disorders such as sarcopenia and cachexia.

The successful completion of these studies will be crucial in determining whether **(Cyclohexanecarbonyl)-L-leucine** holds promise as a novel therapeutic agent for conditions associated with muscle loss.

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